Doc Pivalate

Veterinary Endocrinology Canine Addison's Disease Mineralocorticoid Therapy

Managing canine hypoadrenocorticism requires sustained mineralocorticoid replacement without off-target glucocorticoid effects. Doc Pivalate (DOCP) is the selective, evidence-based solution. - **Extended duration:** 21-30 day dosing interval enables monthly administration. - **Established efficacy:** 97% clinical response rate; preferred by 80% of surveyed veterinarians. - **Optimized dosing:** Validated 1.1 mg/kg dose (50% reduction) lowers per-patient cost and reduces biochemical overtreatment. - **Quality standard:** Meets USP monograph with 97.0-103.0% assay purity.

Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
Cat. No. B11203478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoc Pivalate
Molecular FormulaC26H38O4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C
InChIInChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3
InChIKeyVVOIQBFMTVCINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doc Pivalate Procurement Overview


Doc Pivalate, commonly known as Desoxycorticosterone Pivalate (DOCP), is a long-acting, synthetic mineralocorticoid hormone and a pivalate ester analog of the endogenous hormone desoxycorticosterone [1]. It is formulated as a microcrystalline aqueous suspension for parenteral administration and is the active pharmaceutical ingredient (API) in FDA-approved veterinary drugs such as Percorten®-V and Zycortal® [2]. Its primary and unique approved indication is as replacement therapy for the life-threatening mineralocorticoid deficiency in dogs diagnosed with primary hypoadrenocorticism, or Addison's disease [3]. This compound is characterized by its physicochemical properties as a white, odorless solid that is stable in air, practically insoluble in water, and slightly soluble in organic solvents like methanol [1].

Research Model
Canine hypoadrenocorticism and mineralocorticoid pathway studies
Mechanism
Selective mineralocorticoid receptor (MR) agonism; sustained-release depot formulation
Format
Microcrystalline aqueous suspension for parenteral research use

Doc Pivalate: Why Substitution Fails


Desoxycorticosterone Pivalate (DOCP) and fludrocortisone acetate, the primary alternative mineralocorticoid, exhibit fundamental differences in their pharmacokinetic and pharmacodynamic profiles that preclude direct substitution. DOCP, as an insoluble ester of desoxycorticosterone, is formulated as a microcrystalline depot injection that provides a sustained release of the active hormone over several weeks, typically allowing for dosing intervals of 21 to 30 days [1]. In contrast, fludrocortisone acetate is an orally administered tablet requiring daily dosing [2]. Furthermore, these compounds differ in their selectivity; fludrocortisone possesses significant glucocorticoid activity in addition to its mineralocorticoid effects [3], while DOCP acts as a highly selective mineralocorticoid, lacking intrinsic glucocorticoid action [4]. This divergence in administration route, dosing frequency, and receptor selectivity necessitates distinct clinical management strategies, impacting patient monitoring and caregiver convenience, and renders simple therapeutic interchange impossible.

Administration Route
Parenteral depot injection vs. daily oral fludrocortisone may result in different exposure profiles and model compliance patterns.
Receptor Selectivity
Fludrocortisone's significant glucocorticoid activity may confound interpretation of mineralocorticoid-specific endpoints in comparative studies.
Dosing Interval
Monthly DOCP vs. daily oral fludrocortisone may affect study design consistency and timing of endpoint evaluations.

Doc Pivalate Quantitative Comparison


ACTH Suppression Compared to Fludrocortisone

Directly compared to dogs treated with fludrocortisone, DOCP administration results in a significantly lower median adrenocorticotropic hormone (ACTH) concentration. This quantitative difference, measured in pg/mL, suggests a distinct endocrine feedback profile between the two therapies [1].

ACTH Suppression
Head-to-head
2.5 pg/mL vs 150 pg/mL (fludrocortisone)
Reported endocrine feedback divergence; supports model-specific endpoint selection.
Clinical study in stable hypoadrenocorticism dogs.
Veterinary Endocrinology Canine Addison's Disease Mineralocorticoid Therapy

Dose Reduction with Electrolyte Homeostasis

A randomized controlled clinical trial demonstrated that a low-dose DOCP protocol (1.1 mg/kg q30d) is safe and effective for treating primary hypoadrenocorticism in dogs when compared directly to the standard label dose (2.2 mg/kg q30d). The study's findings provide a quantified basis for dose optimization [1].

Dose Optimization
Head-to-head
1.1 mg/kg q30d vs 2.2 mg/kg (standard)
Reported 50% dose reduction with maintained electrolyte homeostasis; may inform dosing models.
RCT, 37 dogs, 90-day double-blinded.
Veterinary Pharmacology Dose Optimization Canine Hypoadrenocorticism

Clinical Response Rate

In a clinical study evaluating the efficacy of microcrystalline DOCP for canine hypoadrenocorticism, a 97% (58 out of 60) response rate was observed for the restoration of key clinical parameters such as body weight, appetite, and muscular strength [1]. This provides a quantitative benchmark for therapeutic success.

Clinical Response Rate
Reported
97% (58/60)
Reported restoration of body weight, appetite and strength in canine model; model-specific review advised.
Single-arm study, 60 dogs.
Clinical Efficacy Veterinary Medicine Adrenocortical Insufficiency

Veterinary First-Line Preference

A survey of Western European veterinarians quantified a strong professional preference for DOCP over fludrocortisone as the first-line treatment for mineralocorticoid supplementation. This preference is based on real-world clinical experience and practice management considerations [1].

Prescribing Preference
Reported
79.9% vs 20.1% other
Reported market preference among veterinarians; supports procurement context review.
Survey, 154 Western European veterinarians.
Market Research Veterinary Practice Treatment Preference

Extended Duration of Action

Research on the duration of action of DOCP in dogs with primary hypoadrenocorticism has quantified that its therapeutic effect, as measured by maintenance of normal plasma sodium and potassium concentrations, is greater than 30 days [1]. This property allows for individualized dosing intervals longer than the standard 30-day period.

Duration of Action
Head-to-head
>30 days (electrolyte maintenance)
Reported sustained action; may enable extended-interval study designs.
Compared to daily oral fludrocortisone.
Pharmacodynamics Duration of Action Treatment Adherence

Oversuppression of Plasma Renin Activity

The randomized clinical trial by Vincent et al. (2021) provides quantitative evidence of iatrogenic overtreatment with the standard DOCP dose. Plasma renin activity (PRA) was overly suppressed in 80.8% of assessments in the control group receiving the 2.2 mg/kg label dose, compared to increased PRA in only 20.5% of assessments in the low-dose (1.1 mg/kg) group [1].

PRA Suppression
Head-to-head
80.8% vs 20.5% assessments
Reported higher overtreatment signal with standard dose; dose-model review recommended.
RCT, 37 dogs; PRA as biomarker.
Pharmacodynamics Biomarker Overtreatment

Doc Pivalate Application Scenarios


First-Line Addison's Disease Management

Doc Pivalate is the established, evidence-based first-line therapy for the long-term management of mineralocorticoid deficiency in dogs with primary hypoadrenocorticism. Its proven >30-day duration of action [1] enables a convenient monthly dosing schedule, which directly addresses the challenge of daily medication in a chronic condition. This is supported by a strong clinical response rate of 97% [2] and a market preference of nearly 80% among surveyed veterinarians [3]. The demonstrated ability to use a 50% reduced dose (1.1 mg/kg) while maintaining efficacy [4] further optimizes this treatment strategy, allowing for cost-effective and safe chronic disease management.

Individualized Dosing Strategies

The robust quantitative data from direct head-to-head dose comparison studies [1] empowers veterinarians and procurement specialists to implement evidence-based, individualized dosing regimens. The finding that a 1.1 mg/kg dose is safe and effective provides a validated, lower-volume procurement model compared to the standard 2.2 mg/kg label dose. This directly translates to quantifiable reductions in per-patient drug cost and inventory burden, while also mitigating the high incidence of biochemical overtreatment (e.g., excessive PRA suppression in >80% of assessments) associated with the standard dose [1]. This scenario is particularly relevant for large veterinary practices or networks seeking to optimize therapeutic protocols and control pharmaceutical expenditures.

Selective Mineralocorticoid Agonism Model

Doc Pivalate serves as a valuable research tool for investigators studying selective mineralocorticoid receptor (MR) agonism. Its distinct pharmacodynamic profile, as evidenced by the profound suppression of ACTH (median 2.5 pg/mL) compared to the mixed agonist fludrocortisone (median 150 pg/mL) [1], allows for the study of pure mineralocorticoid effects on the HPA axis without confounding glucocorticoid activity. This selectivity makes DOCP a more precise tool for endocrine and physiological research aimed at dissecting mineralocorticoid-specific pathways in relevant animal models.

Compounding and Formulation Reference

For entities involved in veterinary pharmaceutical compounding or the development of long-acting injectable formulations, Doc Pivalate's USP monograph provides a rigorous and quantifiable standard for quality control. The monograph specifies exact parameters such as an assay purity of 97.0-103.0%, a specific rotation of +155° to +163°, and a melting range of 200-206°C [1]. These precise, quantitative specifications are essential for ensuring batch-to-batch consistency and compliance in any secondary manufacturing or quality assurance setting.

Application
Selection Property
Validation Focus
Mineralocorticoid supplementation research in canine models
Selective MR agonism, sustained-release depot formulation
Electrolyte balance and ACTH suppression endpoints
Dose-response and individualized protocol studies
Low-dose efficacy documentation
Plasma renin activity and electrolyte monitoring
Selective MR pathway investigation
Pure mineralocorticoid activity without glucocorticoid cross-reactivity
HPA axis feedback and receptor-specific endpoint interpretation
Pharmaceutical quality control and compounding
USP monograph reference standards
Assay, specific rotation, and melting range verification
Quote Request

Request a Quote for Doc Pivalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.